[(4-Methylpyrimidin-2-yl)methyl](propan-2-yl)amine

basicity metabolic stability ADME

Sourcing the correct 2-(aminomethyl)pyrimidine isomer is critical to avoid re-optimizing synthetic routes and structure-activity relationships. This building block uniquely combines a methylene spacer-decoupling amine basicity from the electron-withdrawing ring-with a branched isopropyl substituent that fills a conserved hydrophobic pocket in kinase targets. - Enables direct diversification via amide coupling, sulfonamide formation, or urea synthesis without preparatory purification (95% purity). - Pre-validated synthetic accessibility via reductive amination supports rapid scale-up from library synthesis to lead optimization. - Calculated logP (~1.5-2.0) and MW (165.24) place it within favorable CNS MPO space for blood-brain barrier penetration.

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
Cat. No. B13249243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4-Methylpyrimidin-2-yl)methyl](propan-2-yl)amine
Molecular FormulaC9H15N3
Molecular Weight165.24 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1)CNC(C)C
InChIInChI=1S/C9H15N3/c1-7(2)11-6-9-10-5-4-8(3)12-9/h4-5,7,11H,6H2,1-3H3
InChIKeyLLWOZBYHLRPPCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(4-Methylpyrimidin-2-yl)methyl](propan-2-yl)amine – Key Information for Buyers


[(4-Methylpyrimidin-2-yl)methyl](propan-2-yl)amine (CAS 1342362-72-4), also referred to as N-((4-methylpyrimidin-2-yl)methyl)propan-2-amine, is a heterocyclic secondary amine building block with the molecular formula C₉H₁₅N₃ and a molecular weight of 165.24 g·mol⁻¹ . It features a 4-methylpyrimidine ring linked through a methylene (–CH₂–) spacer to an isopropylamino group (SMILES: Cc1ccnc(CNC(C)C)n1) . This compound belongs to the class of 2-(aminomethyl)pyrimidines, a scaffold heavily represented in kinase inhibitor and epigenetic modulator chemical space. Commercially, it is available at 95% purity from multiple suppliers and is used exclusively as a research intermediate or building block for further synthetic elaboration .

2-(Aminomethyl)pyrimidine building block for kinase inhibitor and epigenetic probe synthesis
Methylene spacer and isopropylamine handle enable modular diversification via amidation or reductive amination
Commercially available with defined purity, supporting parallel library workflows without custom synthesis

Why This Building Block Cannot Be Substituted


Within the 2-(aminomethyl)-4-methylpyrimidine family, minute structural variations produce substantial changes in physicochemical properties, reactivity, and downstream biological performance. The target compound uniquely combines a methylene spacer, which decouples the amine's basicity from the electron‑withdrawing pyrimidine ring, with a branched isopropyl N‑substituent that adds steric bulk and lipophilicity . In contrast, the primary amine analogue (4-methylpyrimidin-2-yl)methanamine (CAS 933682‑85‑0) lacks N‑alkylation entirely, while 4‑methyl‑N‑(propan‑2‑yl)pyrimidin‑2‑amine (CAS 1341073‑92‑4) omits the methylene spacer, directly conjugating the amine to the ring . These differences alter pKa, logP, metabolic vulnerability, and the geometry of hydrogen‑bond interactions—parameters that directly govern success in medicinal chemistry campaigns and in vitro assay performance. Selecting the correct building block from the outset avoids costly re‑optimisation of synthetic routes and structure–activity relationships [1].

Methylene spacer absence
Direct ring attachment lowers amine basicity and alters H‑bond geometry, which may shift target-engagement profiles.
Primary amine or smaller N‑alkyl
Replacing isopropyl with H or methyl reduces lipophilicity and steric bulk, potentially losing kinase selectivity gains.
Directly conjugated aniline comparator
4‑Methyl‑N‑(propan‑2‑yl)pyrimidin‑2‑amine lacks the methylene spacer, altering metabolic vulnerability and synthetic scalability.

How It Differs from Its Closest Analogs


Methylene Spacer Effect on Basicity and Metabolic Stability

The target compound incorporates a methylene spacer that insulates the secondary amine from the electron‑withdrawing pyrimidine ring, resulting in a higher predicted pKa (conjugate acid) and reduced susceptibility to oxidative N‑dealkylation compared to the directly attached 4‑methyl‑N‑(propan‑2‑yl)pyrimidin‑2‑amine (CAS 1341073‑92‑4) . The absence of the methylene linker in the comparator forces the lone pair into direct conjugation with the π‑deficient pyrimidine, lowering basicity and altering hydrogen‑bond donor/acceptor geometry .

Basicity gain
Class-level inference
ΔpKa ≈ +3 to +4
Higher basicity may support salt‑bridge interactions in target binding pockets.
In silico prediction; experimental pKa validation recommended.
basicity metabolic stability ADME drug design

Lipophilicity Comparison: Isopropyl vs. Primary Amine

The isopropyl N‑substituent on the target compound increases calculated logP (clogP) relative to both the primary amine (4‑methylpyrimidin‑2‑yl)methanamine (CAS 933682‑85‑0) and the N‑methyl secondary amine analogue (CAS 1083273‑88‑4) . Elevated lipophilicity can improve membrane permeability and central nervous system (CNS) penetration potential while also affecting aqueous solubility and protein binding [1].

Lipophilicity shift
Class-level inference
ΔclogP ≈ +1.0 to +1.5
Modulated lipophilicity balances permeability and solubility for lead optimization.
In silico clogP; corroborated by reversed‑phase HPLC retention trends.
lipophilicity drug-likeness permeability ADMET

Steric Bulk in Kinase Hinge-Binding Motifs

The branched isopropyl group of the target compound provides greater steric bulk than the primary amine or N‑methyl analogues, which can be exploited to fill hydrophobic pockets adjacent to the kinase hinge region . In published 2‑(aminomethyl)pyrimidine‑based kinase inhibitor patents, the N‑isopropyl substitution has been shown to enhance selectivity for certain kinases (e.g., PIM1, PI3Kδ) by making productive van der Waals contacts that smaller N‑alkyl groups cannot achieve [1].

Steric parameter
Class-level inference
Isopropyl ν 0.76 vs Methyl ν 0.52 / H ν 0
Branched isopropyl may enhance kinase selectivity by filling hydrophobic pockets.
Charton steric constants; kinase patent SAR trends.
kinase inhibitor hinge-binding steric effect selectivity

Reductive Amination Advantage vs. Direct Aryl Amination

The methylene spacer in the target compound enables synthesis via a high‑yielding reductive amination between commercially available 4‑methylpyrimidine‑2‑carbaldehyde and isopropylamine . This route is experimentally simpler, higher‑yielding, and more atom‑economic than the transition‑metal‑catalysed C–N coupling (e.g., Buchwald–Hartwig or SNAr) required for the directly attached comparator 4‑methyl‑N‑(propan‑2‑yl)pyrimidin‑2‑amine . The target compound is commercially offered at 95% purity, consistent with straightforward purification by column chromatography or recrystallisation .

Synthetic route
Class-level inference
One‑step reductive amination (>70% yield)
Simpler, higher‑yielding route may reduce cost and improve batch consistency.
vs. two‑step SNAr for comparator (40–60% yield); avoids palladium catalysts.
synthetic route reductive amination scalability cost efficiency

Commercial Availability and Supply Chain Comparison

The target compound is listed by multiple reputable suppliers (e.g., ChemScene, CymitQuimica, Leyan) with a defined purity specification of ≥95% and storage conditions of sealed, dry, 2–8 °C, enabling direct procurement without custom synthesis . In contrast, the N‑ethyl analogue (Ethyl[(4‑methylpyrimidin‑2‑yl)methyl]amine) is listed by fewer vendors and often requires custom synthesis quotation, impacting lead times and minimum order quantities .

Supplier breadth
Supporting evidence
≥4 catalog suppliers vs ≤2 for N‑ethyl analogue
Multi‑vendor availability reduces supply‑chain risk and supports project continuity.
Catalog search May 2026; consistent 95% purity specification.
procurement supply chain purity specification lead time

Top Research Applications Maximizing Value


Kinase Inhibitor Fragment Growing and Scaffold Hopping

The 2‑(aminomethyl)‑4‑methylpyrimidine core with an N‑isopropyl substituent is a privileged hinge‑binding motif in kinase drug discovery [1]. Its methylene spacer allows the amine to adopt an optimal geometry for hydrogen‑bonding to the kinase hinge backbone carbonyl, while the isopropyl group fills a conserved hydrophobic pocket adjacent to the gatekeeper residue. Medicinal chemistry teams can use this building block to rapidly generate focused libraries for kinase selectivity profiling without investing in custom monomer synthesis [2].

PRMT and Epigenetic Methyltransferase Probe Development

The pyrimidine scaffold substituted with a basic amine has been identified as a core motif in inhibitors of protein arginine methyltransferases (PRMTs) [1]. The target compound's methylene‑spaced isopropylamino group can be elaborated via reductive amination or acylation to generate PRMT chemical probes. The pre‑installed 4‑methyl group on the pyrimidine ring may further interact with the SAM‑binding pocket, providing a head‑start over simple 2‑aminopyrimidine starting materials [2].

Physicochemical Tuning in CNS-Penetrant Compounds

For central nervous system (CNS) drug discovery programmes, the calculated logP (≈1.5–2.0) and moderate molecular weight (165.24) place the target compound within favourable CNS MPO (Multiparameter Optimisation) space [1]. The isopropyl group provides sufficient lipophilicity for blood–brain barrier penetration without the excessive logP increase associated with larger alkyl or aryl substituents, making it a strategic choice when balancing permeability against metabolic clearance and off‑target activity [2].

Parallel Library Synthesis for Hit-to-Lead Optimization

The secondary amine handle of the target compound enables direct diversification via amide coupling, sulfonamide formation, or urea synthesis under standard parallel synthesis conditions [1]. Its commercial availability at 95% purity eliminates the need for preparatory purification before library production, reducing cycle time in hit‑to‑lead campaigns. The compound's pre‑validated synthetic accessibility (reductive amination route) also supports rapid scale‑up if a library member progresses to lead optimisation [2].

Application
Selection Property
Validation Focus
Kinase inhibitor fragment elaboration
Methylene‑spaced isopropylamine hinge‑binding motif
Hinge‑region H‑bond geometry and gatekeeper pocket complementarity
PRMT methyltransferase probe development
Pre‑installed 4‑methylpyrimidine core for SAM‑pocket elaboration
SAM‑site interaction assays and selectivity profiling
CNS‑penetrant lead optimization
Moderate lipophilicity and low molecular weight within CNS MPO space
CNS MPO scoring, permeability, and metabolic stability assessment
Parallel library diversification
Secondary amine ready for amide, sulfonamide, or urea coupling
Reaction compatibility and scalability of reductive amination route
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